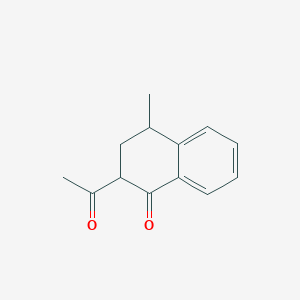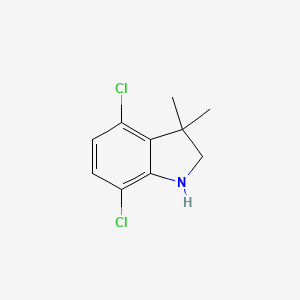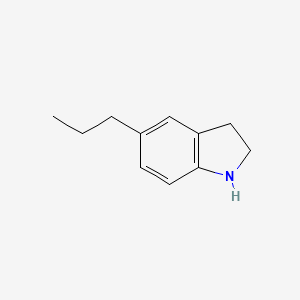![molecular formula C13H14N2 B13070022 3,4,5,10-Tetrahydro-1h-2,5-methanoazepino[3,4-b]indole](/img/structure/B13070022.png)
3,4,5,10-Tetrahydro-1h-2,5-methanoazepino[3,4-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5,10-Tetrahydro-1h-2,5-methanoazepino[3,4-b]indole is a complex organic compound with the molecular formula C13H14N2. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is known for its unique structure, which includes a fused azepine and indole ring system, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,10-Tetrahydro-1h-2,5-methanoazepino[3,4-b]indole typically involves the cyclization of Schiff bases. One common method includes the use of complex bases of amides of group I of the periodic table (such as NaNH2, KNH2) and alcoholates (such as t-BuONa, t-BuOK) in inert proton-free diluents like benzene, cyclohexane, toluene, xylene, or THF. The reaction is carried out at temperatures ranging from 20°C to the boiling point of the diluent used .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis and scale-up processes would apply, involving optimization of reaction conditions and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4,5,10-Tetrahydro-1h-2,5-methanoazepino[3,4-b]indole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid in sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,4,5,10-Tetrahydro-1h-2,5-methanoazepino[3,4-b]indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5,10-Tetrahydro-1h-2,5-methanoazepino[3,4-b]indole involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Known for its anti-tumor activity.
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole: Used in alkaloid synthesis and studies on neurodegenerative diseases.
7,8,9,10-Tetrahydro-6H-azepino[1,2-a]indoles: Fused indole ring systems with potential biological activities.
Uniqueness
3,4,5,10-Tetrahydro-1h-2,5-methanoazepino[3,4-b]indole is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H14N2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
9,12-diazatetracyclo[10.2.1.02,10.03,8]pentadeca-2(10),3,5,7-tetraene |
InChI |
InChI=1S/C13H14N2/c1-2-4-11-10(3-1)13-9-5-6-15(7-9)8-12(13)14-11/h1-4,9,14H,5-8H2 |
InChI Key |
UNTJPJPREHDSNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC1C3=C(C2)NC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-Fluoro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13069984.png)


![1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13070002.png)



![Methyl 5-[2-(trifluoromethyl)phenyl]oxolane-2-carboxylate](/img/structure/B13070039.png)
